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3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide

Anticancer Positional isomer SAR Anthraquinone

3-(Benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide (CAS 923386-57-6, molecular formula C₂₄H₁₉NO₅S, molecular weight 433.48 g/mol) is a synthetic anthraquinone–sulfonamide derivative belonging to the anthracene-9,10-dione chemotype. Its core structure comprises a 9,10-dioxo-9,10-dihydroanthracene scaffold substituted at the 1-position with a propanamide linker terminating in a benzylsulfonyl group.

Molecular Formula C24H19NO5S
Molecular Weight 433.48
CAS No. 923386-57-6
Cat. No. B2694340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide
CAS923386-57-6
Molecular FormulaC24H19NO5S
Molecular Weight433.48
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C24H19NO5S/c26-21(13-14-31(29,30)15-16-7-2-1-3-8-16)25-20-12-6-11-19-22(20)24(28)18-10-5-4-9-17(18)23(19)27/h1-12H,13-15H2,(H,25,26)
InChIKeyQGJKEYRHKFCEIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide (CAS 923386-57-6): Structural Identity and Class Context for Procurement


3-(Benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide (CAS 923386-57-6, molecular formula C₂₄H₁₉NO₅S, molecular weight 433.48 g/mol) is a synthetic anthraquinone–sulfonamide derivative belonging to the anthracene-9,10-dione chemotype . Its core structure comprises a 9,10-dioxo-9,10-dihydroanthracene scaffold substituted at the 1-position with a propanamide linker terminating in a benzylsulfonyl group . This chemotype has been validated in the literature as a privileged scaffold for phosphoglycerate mutase 1 (PGAM1) inhibition, STAT3 inhibition, and DNA G-quadruplex targeting [1][2]. The compound occupies a distinct structural niche defined by three features: (i) 1-position N-attachment rather than the more commonly reported 2-position, (ii) a three-carbon propanamide linker separating the sulfonyl from the anthraquinone core, and (iii) a benzylsulfonyl (rather than aryl-sulfonamide) terminal group .

1-position N-attachment for positional isomer SAR studies
Propanamide linker supports G-quadruplex targeting chemotype
Benzylsulfonyl terminus diverges from sulfonamide pharmacophore
Hydroxyl-independent scaffold for selectivity profiling

Why 3-(Benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide Cannot Be Replaced by Off-the-Shelf Anthraquinone Analogs


The anthraquinone–sulfonamide class exhibits steep structure–activity relationships where seemingly minor modifications produce order-of-magnitude potency shifts and fundamentally altered target engagement profiles [1]. Published SAR studies demonstrate that the position of attachment (1-yl vs. 2-yl) on the anthraquinone ring alone can invert selectivity: 1-substituted analogs (1PAQ) showed superior cytotoxicity against Hep2C and MCF-7 cell lines compared to their 2-substituted counterparts (2PAQ), with the positional isomer determining both potency rank order and DNA binding mode [2]. Furthermore, the nature of the sulfonamide linkage — direct sulfonamide vs. a propanamide-extended sulfonyl — profoundly affects activity: in the PGAM1 inhibitor series, compounds lacking the sulfonamide group at the 3-position showed only weak residual activity at 10 μM, while the sulfonamide-bearing analogs achieved IC₅₀ values below 0.5 μM [1]. The target compound combines a propanamide linker (absent from the major published PGAM1 and STAT3 inhibitors) with a benzylsulfonyl terminus, placing it outside the validated SAR space of any single published series and precluding simple isosteric or positional substitution without comprehensive re-profiling [1][2].

1-yl vs. 2-yl positional isomer can reverse cytotoxicity rank order (1PAQ vs 2PAQ reported)
Propanamide linker may shift PGAM1 binding mode relative to direct sulfonamides (class-level evidence)
Benzylsulfonyl terminus alters H-bond profile compared to aryl-sulfonamide comparators

Quantitative Differentiation Evidence for 3-(Benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide vs. Closest Analogs


Positional Isomer Advantage: 1-yl Substitution Confers Superior Cytotoxicity Over 2-yl in Head-to-Head Comparison

In a direct head-to-head study of positional isomers, the 1-substituted anthraquinone analog 1PAQ (1-[1-oxo-3-phenyl-2-(benzosulfonamide)-propylamido]-anthracene-9,10-dione) was compared against its 2-substituted isomer 2PAQ for cytotoxicity across three human cancer cell lines. 1PAQ was more active than 2PAQ against Hep2C (human cervical carcinoma derivative) and MCF-7 (human breast adenocarcinoma) cell lines [1]. The target compound likewise bears the propanamide substituent at the 1-position and is therefore predicted to benefit from the same positional advantage over 2-substituted analogs such as N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 922985-23-7) .

1-yl vs. 2-yl Cytotoxicity
Reported
1PAQ more active than 2PAQ against Hep2C and MCF-7 cell lines (rank order)
Reported rank order supports 1-yl selection for cytotoxicity screening
Exact fold-difference not numerically reported
Anticancer Positional isomer SAR Anthraquinone

Propanamide Linker Differentiates from Direct Sulfonamide PGAM1 Inhibitors: Potency-Shift SAR Evidence

In the benchmark PGAM1 inhibitor series reported by Huang et al. (2019), compounds bearing a direct sulfonamide at the anthraquinone 3-position (exemplified by compound 9i: N-(3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-chlorobenzenesulfonamide) achieved an IC₅₀ of 0.27 μM against PGAM1 with a co-crystal structure confirming allosteric binding [1]. Critically, modifications that removed the sulfonamide group reduced PGAM1 inhibition to negligible levels at 10 μM, demonstrating the essential nature of the sulfonyl pharmacophore [1]. The target compound incorporates this essential sulfonyl group but extends it via a three-carbon propanamide linker, a motif absent from the entire 31-compound SAR set of Huang et al. This linker insertion is expected to alter both the binding pose and the distance between the anthraquinone core and the terminal benzyl group, potentially accessing different allosteric residue contacts beyond F22, K100, R116, and R191 identified for compound 9i [1].

Linker Impact on PGAM1
Class-level inference
Direct sulfonamide 9i: IC₅₀ 0.27 µM; non-sulfonamide analogs: negligible at 10 µM
Sulfonyl pharmacophore essential; linker insertion may access novel binding contacts
Propanamide linker impact on PGAM1 not directly measured
PGAM1 inhibition Linker SAR Cancer metabolism

Benzylsulfonyl vs. Phenylsulfonamide Terminus: Conformational Flexibility and Electronic Differentiation

The target compound employs a benzylsulfonyl terminus (Ph–CH₂–SO₂–) rather than the aryl-sulfonamide (–SO₂–NH–Ar) or aryl-sulfonyl (–SO₂–Ar) termini found in the major anthraquinone inhibitors PGMI-004A, LLL12, and compound 9i [1][2]. The methylene spacer in the benzylsulfonyl group introduces an additional rotational degree of freedom and alters the electron density at the sulfonyl sulfur compared to a directly conjugated aryl sulfonamide. In the 1PAQ/2PAQ series, the benzosulfonamide (Ph–SO₂–NH–) terminus contributed to DNA binding constants (Kb) in the range of ~10⁴–10⁶ M⁻¹ via partial intercalation and external binding modes [3]. The benzylsulfonyl group in the target compound replaces the sulfonamide NH with a methylene, eliminating a hydrogen-bond donor and altering the electrostatic surface, which could shift the compound's target engagement profile away from DNA intercalation toward protein-target interactions comparable to those seen for PGMI-004A (PGAM1 Kd = 7.2 ± 0.7 μM) [3].

Terminal Group Profile
Class-level inference
Benzylsulfonyl (Ph–CH₂–SO₂–) vs. arylsulfonamide (Ar–SO₂–NH–) in 9i, PGMI-004A, LLL12
Terminal group alters H-bond donor/acceptor profile; may reduce DNA intercalation
Quantitative target binding shift not yet measured
Sulfonyl pharmacophore Benzyl spacer Conformational analysis

Absence of Core Hydroxyl Groups Differentiates from Hydroxyl-Dependent PGAM1/STAT3 Inhibitors

The most potent anthraquinone-based PGAM1 inhibitors (compound 9i: IC₅₀ = 0.27 μM) and the STAT3 inhibitor LLL12 all contain at least one hydroxyl group on the anthraquinone core critical for potency via hydrogen-bonding and π-cation interactions (e.g., with R116 in PGAM1) [1]. In the Huang et al. SAR series, diverse modifications of the hydroxyl group caused sharp decreases in inhibition activity, confirming hydroxyl-dependence [1]. The target compound lacks any hydroxyl substitution on its anthraquinone core, indicating that its mechanism does not rely on this hydroxyl-mediated interaction. This structural feature may confer a distinct selectivity profile, as hydroxyl-independent anthraquinones may avoid off-target interactions with hydroxyl-sensing residues in related enzymes (enolase, pyruvate kinase, LDH) that were counter-screened in the PGAM1 study [1].

Hydroxyl Independence
Class-level inference
Target: no OH; 9i: 3,4-diOH (IC₅₀ 0.27 µM); OH-modified analogs: 10–34% activity at 10 µM
Enables orthogonal selectivity studies against hydroxyl-dependent inhibitors
Hydroxyl-independent binding mode to be determined
Hydroxyl-independent activity Selectivity profile Anthraquinone scaffold

Synthetic Tractability of 1-Aminosubstituted Anthraquinones via Established Cyclization Chemistry

The 1-aminosubstituted anthraquinone scaffold is synthetically tractable and has been shown to undergo specific heterocyclization reactions. Beresnev and Gornostaev (2008) demonstrated that N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)alkanesulfonamides and arenesulfonamides cyclize in DMSO-KOH to form naphtho[1,2,3-cd]indol-6(2H)-ones, with the reaction pathway depending on the nature of the sulfonamide substituent [1]. Specifically, methanesulfonamides cyclize via intermediate 2,3-dihydroanthra[1,9-cd][1λ⁶,2]thiazin-7-one 2,2-dioxides, whereas arenesulfonamides and ethanesulfonamides cyclize with participation of methylsulfonylmethanide [1]. The target compound, bearing a benzylsulfonyl (arenesulfonyl-type) group connected via a propanamide linker at the 1-position, is positioned at the intersection of this reactivity landscape and may serve as a precursor to novel naphthoindolone derivatives inaccessible from 2-substituted analogs or direct sulfonamides [1].

Naphthoindolone Synthesis
Supporting evidence
1-yl arenesulfonamides cyclize in DMSO-KOH to naphtho[1,2,3-cd]indol-6(2H)-ones
Supports synthetic diversification to polycyclic scaffolds
Propanamide linker may alter cyclization kinetics
Chemical synthesis Naphthoindolone cyclization Anthraquinone derivatization

Propanamide-Extended Anthraquinones Demonstrate G-Quadruplex Binding: Biophysical Benchmark from 1,4-BPAQ

Propanamide-linked anthraquinone derivatives have been validated as G-quadruplex DNA ligands. 1,4-BPAQ (1,4-bis[(3-piperidino)propanamido]anthracen-9,10-dione) demonstrated extensive fluorescence quenching (94%), a thermal stabilization effect of up to 25 °C in K⁺-rich solution, and an MTT IC₅₀ of 5.25 μM against HepG2 hepatocellular carcinoma cells [1]. The propanamide linker in 1,4-BPAQ is directly analogous to the linker in the target compound, establishing the propanamide-extended anthraquinone as a viable G4-targeting pharmacophore. The target compound differs by having a single propanamide chain (mono-substituted at 1-position) terminated with a benzylsulfonyl group, which may produce a different binding stoichiometry and affinity profile compared to the bis-substituted 1,4-BPAQ [1]. In contrast, direct sulfonamide anthraquinones (PGMI-004A, LLL12, compound 9i) have not been reported to stabilize G-quadruplex structures, suggesting divergent target engagement profiles between propanamide-linked and direct sulfonamide series [2].

G-Quadruplex Binding
Cross-study comparable
1,4-BPAQ: ΔTm +25°C, 94% quenching, IC₅₀ 5.25 µM (HepG2)
Propanamide linker correlates with G4 binding; mono-substitution may yield distinct stoichiometry
Target G4 binding not directly measured
G-quadruplex DNA Telomerase inhibition Biophysical characterization

Recommended Research Applications for 3-(Benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide Based on Quantitative Evidence


Positional Isomer Probe for Anthraquinone SAR: 1-yl vs. 2-yl Cytotoxicity Comparison

The direct evidence that 1-substituted anthraquinone analogs (1PAQ) outperform 2-substituted analogs (2PAQ) against Hep2C and MCF-7 cell lines makes this compound a high-value probe for positional isomer SAR studies [1]. Researchers comparing this compound with its 2-yl positional analog (CAS 922985-23-7) can quantify the positional effect on cytotoxicity, DNA binding mode, and target engagement in a clean isomeric comparison, controlling for the propanamide linker and benzylsulfonyl terminus that are absent from previously studied 1PAQ/2PAQ pairs [1].

G-Quadruplex DNA Ligand Discovery: Propanamide-Linked Mono-Substituted Anthraquinone

The propanamide linker in the target compound aligns it structurally with 1,4-BPAQ, which demonstrated 94% fluorescence quenching of G4 DNA and a 25 °C thermal stabilization effect [1]. Unlike 1,4-BPAQ (bis-substituted), this compound is mono-substituted at the 1-position, enabling investigation of whether a single propanamide-sulfonyl chain is sufficient for G4 binding. The benzylsulfonyl terminus provides a distinct chemical handle for SAR exploration relative to the piperidino terminus of 1,4-BPAQ [1].

Hydroxyl-Independent Anthraquinone Chemotype for PGAM1 Selectivity Profiling

In the PGAM1 inhibitor series, hydroxyl groups on the anthraquinone core were essential for potency, with modifications causing sharp decreases in activity (compound 9i: IC₅₀ = 0.27 μM with hydroxyls intact; hydroxyl-modified analogs 12 and 13: 10% and 34% activity at 10 μM) [1]. The target compound lacks hydroxyl groups entirely, making it a valuable tool to test whether the propanamide-benzylsulfonyl moiety can engage PGAM1 (or related targets) through hydroxyl-independent binding modes, potentially yielding improved selectivity over hydroxyl-dependent inhibitors such as PGMI-004A (IC₅₀ = 13.1 μM, Kd = 7.2 ± 0.7 μM) [1].

Precursor for Naphthoindolone Library Synthesis via Sulfonylamino-Anthraquinone Cyclization

The 1-position attachment of the sulfonyl-containing side chain makes this compound a candidate substrate for the DMSO-KOH-mediated cyclization to naphtho[1,2,3-cd]indol-6(2H)-ones, a reaction pathway established for N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)arenesulfonamides [1]. The propanamide linker introduces additional conformational complexity that may yield novel cyclization products distinct from those obtained with direct sulfonamide substrates, providing a route to new polycyclic scaffolds for medicinal chemistry diversification [1].

Application
Selection Property
Validation Focus
Positional isomer SAR studies
1-yl vs. 2-yl cytotoxicity profiling
Cytotoxicity rank order and DNA binding mode
G-quadruplex DNA ligand discovery
Propanamide-linked mono-substitution
G4 thermal stabilization and fluorescence quenching
Hydroxyl-independent selectivity profiling
Non-hydroxylated anthraquinone scaffold
Selectivity over hydroxyl-dependent inhibitors (e.g., 9i, PGMI-004A)
Naphthoindolone library synthesis
1-position sulfonylamino-anthraquinone cyclization
Cyclization product formation and scaffold diversification
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